Cas no 84277-81-6 (H-Octyl-Gly-OH)

H-Octyl-Gly-OH structure
H-Octyl-Gly-OH structure
Nome del prodotto:H-Octyl-Gly-OH
Numero CAS:84277-81-6
MF:C10H21NO2
MW:187.27924323082
MDL:MFCD08275756
CID:731629
PubChem ID:12810660

H-Octyl-Gly-OH Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-aminodecanoic acid
    • L-2-Aminodecanoic acid(S-form)
    • L-DECYLINE
    • (2S)-2-Amino-decanoic acid
    • (2S)-2-Aminodecanoic acid (ACI)
    • Decanoic acid, 2-amino-, (S)- (9CI)
    • (S)-2-Aminodecanoic acid
    • NSC 206258
    • H-Adec(2)-OH
    • L-2-Aminodecanoic acid
    • AS-10660
    • 5S8K7XJJ61
    • SCHEMBL1768479
    • 2-Aminodecanoic acid, (2S)-
    • AKOS006284517
    • JINGUCXQUOKWKH-VIFPVBQESA-N
    • MFCD08275756
    • (2S)-2-Aminodecanoic acid
    • CS-0182631
    • Decanoic acid, 2-amino-, (S)-
    • 84277-81-6
    • (s)-2-amino-decanoic acid
    • EN300-1298288
    • Decanoic acid, 2-amino-, (2S)-
    • UNII-5S8K7XJJ61
    • (S)-2-Aminodecanoicacid
    • NSC-206258
    • H-Octyl-Gly-OH
    • MDL: MFCD08275756
    • Inchi: 1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1
    • Chiave InChI: JINGUCXQUOKWKH-VIFPVBQESA-N
    • Sorrisi: C(CCCCCCC)[C@H](N)C(=O)O

Proprietà calcolate

  • Massa esatta: 187.157
  • Massa monoisotopica: 187.157
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 8
  • Complessità: 137
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.6
  • Superficie polare topologica: 63.3A^2

Proprietà sperimentali

  • Densità: 0.973
  • Punto di ebollizione: 300.9°C at 760 mmHg
  • Punto di infiammabilità: 135.8°C
  • Indice di rifrazione: 1.467

H-Octyl-Gly-OH Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
H252780-25mg
H-Octyl-Gly-OH
84277-81-6
25mg
$ 125.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S10840-0.5g
(S)-2-Aminodecanoic acid
84277-81-6 97%
0.5g
¥1209.0 2024-07-19
Enamine
EN300-1298288-0.1g
(2S)-2-aminodecanoic acid
84277-81-6
0.1g
$1068.0 2023-05-26
Enamine
EN300-1298288-1.0g
(2S)-2-aminodecanoic acid
84277-81-6
1g
$1214.0 2023-05-26
Enamine
EN300-1298288-10.0g
(2S)-2-aminodecanoic acid
84277-81-6
10g
$5221.0 2023-05-26
Enamine
EN300-1298288-5.0g
(2S)-2-aminodecanoic acid
84277-81-6
5g
$3520.0 2023-05-26
Advanced ChemBlocks
P35861-5G
(2S)-2-Amino-decanoic acid
84277-81-6 95%
5G
$210 2023-09-15
Enamine
EN300-1298288-2.5g
(2S)-2-aminodecanoic acid
84277-81-6
2.5g
$2379.0 2023-05-26
Enamine
EN300-1298288-10000mg
(2S)-2-aminodecanoic acid
84277-81-6
10000mg
$571.0 2023-09-30
Enamine
EN300-1298288-250mg
(2S)-2-aminodecanoic acid
84277-81-6
250mg
$105.0 2023-09-30

H-Octyl-Gly-OH Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrogen ,  Palladium chloride Solvents: Ethanol ,  Tetrahydrofuran ;  3 bar
Riferimento
3-Bromo-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazin-2-one
Sinclair, Peter J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Acetic acid Catalysts: 2193094-49-2 Solvents: Ethanol ,  Water ;  24 h, 25 °C
Riferimento
Enantioselective biomimetic transamination of α-keto acids catalyzed by H4-naphthalene-derived axially chiral biaryl pyridoxamines
Hou, Chengkang; Zhao, Guoqing; Xu, Dongfang; Zhao, Baoguo, Tetrahedron Letters, 2018, 59(11), 1028-1033

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: 5-[[(2S)-2-[Bis([1,1′:3′,1′′-terphenyl]-5′-yl)[(triethylsilyl)oxy]methyl]-1-pyrr… Solvents: Tetrahydrofuran ,  Water ;  3 d, rt
Riferimento
Chiral Pyridoxal-Catalyzed Asymmetric Biomimetic Transamination of α-Keto Acids
Shi, Limin; Tao, Chuangan; Yang, Qin; Liu, Yong Ethan; Chen, Jing; et al, Organic Letters, 2015, 17(23), 5784-5787

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Aminoacylase Catalysts: Cobalt chloride (CoCl2) Solvents: Water
Riferimento
Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives
Hayashi, Kimiaki; Nunami, Kenichi; Kato, Jyoji; Yoneda, Naoto; Kubo, Masami; et al, Journal of Medicinal Chemistry, 1989, 32(2), 289-97

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Acetic acid Catalysts: 3-Pyridinol, 4-(aminomethyl)-6-methyl-5-[2-[(methylamino)methyl]-1-naphthalenyl]… Solvents: Methanol ,  Water ;  20 h, rt
Riferimento
Enzyme-inspired axially chiral pyridoxamines armed with a cooperative lateral amine chain for enantioselective biomimetic transamination
Liu, Yong Ethan; Lu, Zhaole; Li, Bo; Tian, Jiaxin; Liu, Feng; et al, Journal of the American Chemical Society, 2016, 138(34), 10730-10733

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium chloride Solvents: Ethanol ,  Tetrahydrofuran
Riferimento
Alkynylation of mixed acetals with organotin acetylides
Zhai, Dongguan; Zhai, Weixu; Williams, Robert M., Journal of the American Chemical Society, 1988, 110(8), 2501-5

H-Octyl-Gly-OH Raw materials

H-Octyl-Gly-OH Preparation Products

H-Octyl-Gly-OH Letteratura correlata

Fornitori consigliati
atkchemica
(CAS:84277-81-6)H-Octyl-Gly-OH
CL10118
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:84277-81-6)H-Octyl-Gly-OH
A853978
Purezza:99%
Quantità:5g
Prezzo ($):154.0